(Z)-2-(3-fluorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
(Z)-2-(3-Fluorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic benzofuro-oxazinone derivative characterized by a fused heterocyclic core. Key structural features include:
- 2-Morpholinoethyl side chain: A morpholine-containing ethyl group at position 8, enhancing solubility and modulating pharmacokinetic behavior.
- Benzofuro-oxazinone scaffold: A tricyclic system combining benzofuran and oxazinone moieties, which is associated with diverse biological activities, including kinase inhibition or CNS modulation .
This compound’s design likely targets optimization of bioavailability and selectivity, leveraging fluorine’s electronegativity and morpholine’s solubilizing effects.
Properties
IUPAC Name |
(2Z)-2-[(3-fluorophenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4/c24-17-3-1-2-16(12-17)13-21-22(27)18-4-5-20-19(23(18)30-21)14-26(15-29-20)7-6-25-8-10-28-11-9-25/h1-5,12-13H,6-11,14-15H2/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTUAGRPJCFWHF-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC3=C(C=CC4=C3OC(=CC5=CC(=CC=C5)F)C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN2CC3=C(C=CC4=C3O/C(=C\C5=CC(=CC=C5)F)/C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(Z)-8-(4-Fluorophenethyl)-2-(Pyridin-4-ylmethylene)-8,9-Dihydro-2H-Benzofuro[7,6-e][1,3]Oxazin-3(7H)-one (1,4-Dioxane Adduct)
Key Differences :
- Fluorophenyl Substituent : 4-Fluorophenethyl group vs. 3-fluorobenzylidene in the target compound. The para-fluorine position may alter steric and electronic interactions in binding pockets.
- Heterocyclic Moiety: Pyridinylmethylene replaces the morpholinoethyl group, introducing a basic nitrogen atom that could affect solubility (logP) and hydrogen-bonding capacity.
Pharmacological Implications :
The pyridine ring may enhance interactions with enzymes requiring aromatic stacking (e.g., kinases), while the 4-fluorophenethyl group could reduce metabolic degradation compared to benzylidene derivatives.
(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-Phenyl-3,4-Dihydro-2H,14H-8,14-Methanochromeno[7,8-d][1,3]Benzodioxocin-3,5-Diol
Key Differences :
- Stereochemistry: Complex stereoisomerism (e.g., major isomer at 60% yield) may lead to divergent biological profiles compared to the simpler, non-chiral target compound .
Physicochemical and Pharmacokinetic Comparison
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
